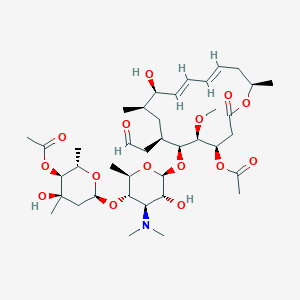

Leucomycin A8

Description

This compound has been reported in Streptomyces kitasatoensis with data available.

Properties

CAS No. |

18361-50-7 |

|---|---|

Molecular Formula |

C39H63NO15 |

Molecular Weight |

785.9 g/mol |

IUPAC Name |

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |

InChI |

InChI=1S/C39H63NO15/c1-21-18-27(16-17-41)35(36(48-10)29(52-25(5)42)19-30(45)49-22(2)14-12-11-13-15-28(21)44)55-38-33(46)32(40(8)9)34(23(3)51-38)54-31-20-39(7,47)37(24(4)50-31)53-26(6)43/h11-13,15,17,21-24,27-29,31-38,44,46-47H,14,16,18-20H2,1-10H3/b12-11+,15-13+/t21-,22-,23-,24+,27+,28+,29-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1 |

InChI Key |

ZGKBDJKFINKSNH-FRFMCBNZSA-N |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Leucomycin A8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A8, a member of the 16-membered macrolide antibiotic family, is a natural product derived from the fermentation of Streptomyces kitasatoensis. As part of the larger leucomycin complex, the isolation and characterization of individual components such as this compound are crucial for understanding their specific biological activities and potential as therapeutic agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying biosynthetic and mechanistic pathways.

Introduction

Macrolide antibiotics, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached, have long been a cornerstone in the treatment of bacterial infections. The leucomycin complex, produced by Streptomyces kitasatoensis, is a mixture of several closely related macrolide compounds.[1] Among these, this compound stands as a significant component. The intricate process of separating this complex into its individual constituents is paramount for detailed structure-activity relationship (SAR) studies and the development of new antibiotic candidates. This guide will delve into the technical aspects of this process, providing researchers with a foundational understanding of the methodologies involved.

Discovery and Biosynthesis

The leucomycin complex was first discovered in the 1950s from the soil bacterium Streptomyces kitasatoensis.[1] The biosynthesis of the leucomycin aglycone proceeds through the polyketide pathway, a common route for the synthesis of many complex natural products. This pathway involves the sequential condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis, to build the complex macrolactone ring. The biosynthetic gene cluster responsible for leucomycin production contains the necessary polyketide synthase (PKS) modules and tailoring enzymes that modify the macrolide core and attach the sugar moieties.

Biosynthetic Pathway Overview

The biosynthesis of this compound can be conceptualized in the following stages:

Caption: A simplified workflow of the biosynthetic pathway of this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces kitasatoensis is a multi-step process that involves extraction and chromatographic separation. The following protocol is a composite methodology based on established techniques for macrolide antibiotic purification.

Experimental Protocol: Isolation and Purification

-

Fermentation: Streptomyces kitasatoensis is cultured in a suitable nutrient-rich medium under optimal conditions (temperature, pH, aeration) to promote the production of the leucomycin complex.

-

Extraction:

-

The fermentation broth is first centrifuged or filtered to separate the mycelium from the supernatant.

-

The supernatant containing the dissolved leucomycin complex is then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at a slightly alkaline pH to ensure the macrolides are in their neutral form.

-

The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Chromatographic Separation:

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is employed to separate the components of the leucomycin complex based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with leucomycin components are further purified using reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is often necessary to achieve baseline separation of the individual leucomycin components, including this compound.

-

Experimental Workflow

Caption: A flowchart illustrating the key steps in the isolation of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₃NO₁₅ | PubChem[2] |

| Molecular Weight | 785.9 g/mol | PubChem[2] |

| Exact Mass | 785.41977030 Da | PubChem[2] |

Table 1: Physicochemical Properties of this compound

| Parameter | Representative Value | Method |

| Linearity Range | 10-100 µg/mL | HPLC-UV |

| Limit of Detection (LOD) | < 1 µg | HPLC-UV |

| Recovery | 71% (for pristinamycin, a related macrolide) | Solvent Extraction |

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and analyze the resulting fragment ions, which provides valuable structural information about the different components of the molecule, such as the macrolactone ring and the sugar substituents.

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

This compound binds to the 50S subunit of the bacterial ribosome. This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting the elongation of the protein. This bacteriostatic action prevents the bacteria from producing essential proteins required for their growth and replication.

Caption: The mechanism of action of this compound, involving the inhibition of bacterial protein synthesis.

Conclusion

The discovery and isolation of individual components of the leucomycin complex, such as this compound, have been instrumental in advancing our understanding of macrolide antibiotics. The methodologies outlined in this guide, from fermentation and extraction to sophisticated chromatographic and spectroscopic techniques, provide a framework for the continued exploration of these valuable natural products. Further research to obtain and publish detailed spectroscopic data for this compound will be crucial for its full characterization and potential development as a therapeutic agent.

References

The intricate biosynthetic pathway of Leucomycin A8, a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, represents a fascinating example of modular polyketide synthesis and enzymatic tailoring. This technical guide provides an in-depth exploration of the core biosynthetic steps, from the assembly of the polyketide backbone to the intricate glycosylation and acylation events that yield the final bioactive molecule. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important natural product's biogenesis.

Overview of Leucomycin A8 Biosynthesis

The biosynthesis of this compound is a multi-step process orchestrated by a dedicated gene cluster (BGC0002452, GenBank accession number LC496468.1) in Streptomyces kitasatoensis. The pathway can be broadly divided into three key stages:

-

Aglycone formation: A Type I modular polyketide synthase (PKS) constructs the 16-membered macrolactone ring, the core scaffold of leucomycin.

-

Deoxysugar biosynthesis: Dedicated enzymatic pathways synthesize the two deoxysugar moieties, TDP-D-mycaminose and TDP-L-mycarose.

-

Tailoring reactions: A series of post-PKS modifications, including glycosylation and acylation, decorate the aglycone to produce the final this compound structure.

The Leucomycin Biosynthetic Gene Cluster

The leucomycin biosynthetic gene cluster from S. kitasatoensis contains a suite of genes encoding the necessary enzymes for the entire pathway. While the specific functions of all lcm genes have not been experimentally verified, their putative roles can be inferred through homology to well-characterized gene clusters for other macrolide antibiotics, such as tylosin and erythromycin.

Biosynthesis of the Leucomycin Aglycone: A Polyketide Synthase Assembly Line

The formation of the 16-membered macrolactone core of leucomycin is catalyzed by a Type I modular polyketide synthase (PKS). This enzymatic assembly line consists of multiple modules, each responsible for the addition and modification of a specific two-carbon extender unit. The aglycone is assembled through the sequential condensation of acetate, propionate, and butyrate precursors in the form of their coenzyme A thioesters. The inhibition of leucomycin biosynthesis by cerulenin, a known inhibitor of fatty acid and polyketide synthesis, provides strong evidence for this PKS-mediated pathway.

Diagram of the Proposed Polyketide Synthase (PKS) Assembly Line for Leucomycin Aglycone Biosynthesis:

chemical structure and properties of Leucomycin A8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A8 is a member of the leucomycin complex, a group of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] Macrolide antibiotics are a class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. They are clinically significant for their activity against a broad spectrum of Gram-positive bacteria and certain Gram-negative cocci.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex macrolide with the chemical formula C₃₉H₆₃NO₁₅.[3] Its structure consists of a 16-membered lactone ring substituted with two deoxy sugars, mycaminose and mycarose. The chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₆₃NO₁₅ | [3] |

| Molecular Weight | 785.9 g/mol | [3] |

| IUPAC Name | [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate | [3] |

| CAS Number | 18361-50-7 | [3] |

| Appearance | White to off-white crystalline powder (inferred from related compounds) | [4] |

| Melting Point | Approximately 120°C (with decomposition) for the related Leucomycin A5. Specific data for this compound is not readily available. | [4] |

| Specific Rotation | Data not available. Specific rotation is a measure of a compound's ability to rotate plane-polarized light and is determined using a polarimeter. The value is reported as [α]Tλ, where T is the temperature and λ is the wavelength of light used.[5][6] | |

| Solubility | Soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Limited solubility in water.[2] |

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome.

The mechanism involves the following key steps:

-

Binding to the 50S Ribosomal Subunit: this compound binds to the 23S rRNA component of the 50S ribosomal subunit.

-

Obstruction of the Polypeptide Exit Tunnel: This binding event physically blocks the nascent polypeptide exit tunnel, preventing the elongation of the growing peptide chain.

-

Inhibition of Protein Synthesis: The blockage of the exit tunnel halts protein synthesis, leading to a bacteriostatic effect, where the bacteria are inhibited from growing and replicating.

Antibacterial Spectrum and Activity

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values

| Bacterial Species | Antibiotic | MIC Range (µg/mL) |

| Staphylococcus aureus | Leucomycin Complex | 0.2 - 1.6 |

| Streptococcus pyogenes | Leucomycin Complex | 0.05 - 0.4 |

| Streptococcus pneumoniae | Leucomycin Complex | 0.05 - 0.8 |

| Mycoplasma pneumoniae | Josamycin (a leucomycin) | 0.008 - 0.03 |

| Staphylococcus aureus (MRSA) | Vancomycin (for comparison) | 1 - 2 |

Note: The MIC values for the leucomycin complex are provided as a reference due to the limited availability of specific data for this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces kitasatoensis

The following is a representative protocol for the isolation and purification of leucomycins, which can be adapted for the specific isolation of this compound.

Methodology:

-

Fermentation: Culture Streptomyces kitasatoensis in a suitable fermentation medium under optimal conditions (e.g., temperature, pH, aeration) to promote the production of the leucomycin complex.

-

Harvesting: After an appropriate incubation period, harvest the fermentation broth.

-

Cell Separation: Separate the mycelial biomass from the culture broth by centrifugation or filtration. The leucomycins are typically found in the supernatant.

-

Solvent Extraction: Extract the supernatant with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at an appropriate pH to partition the leucomycins into the organic phase.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract of the leucomycin complex.

-

Chromatographic Purification: Subject the crude extract to column chromatography. A variety of stationary phases can be used, including silica gel, alumina, or reversed-phase materials.

-

Column Packing: Pack a chromatography column with the chosen stationary phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a suitable solvent system, often a gradient of increasing polarity, to separate the different leucomycin components.

-

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis and Pooling: Analyze the collected fractions using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to identify the fractions containing this compound. Pool the pure fractions containing the target compound.

-

Final Purification: If necessary, perform further purification steps, such as recrystallization, to obtain highly pure this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Materials:

-

Pure this compound

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum of the test organism, adjusted to a 0.5 McFarland standard and then diluted.

-

Sterile diluent (e.g., saline or broth)

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a known amount of pure this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.[9]

-

Further dilute the stock solution in the appropriate broth to the desired starting concentration for the assay.

-

-

Serial Dilutions:

-

Add a defined volume of sterile broth to all wells of a 96-well plate, except for the first column.

-

Add a double-strength concentration of this compound to the first column.

-

Perform serial two-fold dilutions by transferring a specific volume of the antibiotic solution from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations.

-

-

Inoculation:

-

Prepare a bacterial inoculum of the test organism in the appropriate broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add an equal volume of the bacterial inoculum to all wells of the microtiter plate, including a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (typically 35-37°C for 18-24 hours).

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Stability and Storage

Information specific to the stability of this compound is limited. However, as a general guideline for macrolide antibiotics:

-

Solid Form: Store the powdered form in a cool, dark, and dry place.

-

Stock Solutions: Prepare fresh stock solutions for assays. If storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of antibiotic solutions can be affected by the solvent, concentration, and storage temperature.

Conclusion

This compound is a significant member of the leucomycin family of macrolide antibiotics. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, makes it an important subject for research in the development of new antibacterial agents. This technical guide provides a foundational understanding of its chemical and physical properties, alongside detailed experimental protocols for its study. Further research is warranted to fully elucidate the specific antibacterial activity and potential therapeutic applications of pure this compound.

References

- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 2. bioaustralis.com [bioaustralis.com]

- 3. This compound | C39H63NO15 | CID 5282327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. idexx.dk [idexx.dk]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

An In-Depth Technical Guide to the Mechanism of Action of Leucomycin A8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A8, a member of the 16-membered macrolide antibiotic family produced by Streptomyces kitasatoensis, exerts its antibacterial effect through the targeted inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the bacterial ribosome. This document summarizes key quantitative data, provides detailed experimental protocols for the assays cited, and includes visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome. By binding within the nascent peptide exit tunnel (NPET), this compound sterically hinders the progression of the growing polypeptide chain, leading to a premature dissociation of peptidyl-tRNA from the ribosome. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells. The binding of this compound is a reversible process.

dot

Caption: Mechanism of action of this compound.

Quantitative Data: Ribosome Binding Affinity

The binding affinity of this compound to the E. coli ribosome has been determined through competitive binding assays with radiolabeled erythromycin. The association constant (Ka) and dissociation constant (Kd) provide a quantitative measure of this interaction.

| Compound | Association Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (M) |

| This compound | 1.1 x 10⁷ | 9.1 x 10⁻⁸ |

Data sourced from Pestka, S., Nakagawa, A., & Omura, S. (1974). Effect of Leucomycins and Analogues on Binding [14C]Erythromycin to Escherichia coli Ribosomes. Antimicrobial Agents and Chemotherapy, 6(5), 606–612.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

This compound

-

Appropriate bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

dot

Caption: Workflow for MIC determination.

Ribosome Binding Assay: Competitive Displacement of [¹⁴C]Erythromycin

This assay determines the affinity of this compound for the bacterial ribosome by measuring its ability to displace a radiolabeled ligand.

Materials:

-

This compound

-

[¹⁴C]Erythromycin of known specific activity

-

Purified bacterial 70S ribosomes

-

Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and [¹⁴C]Erythromycin in the binding buffer.

-

Competitive Binding: Add varying concentrations of unlabeled this compound to the reaction mixtures. Include a control with no unlabeled competitor.

-

Incubation: Incubate the mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters under vacuum. The ribosomes and bound ligands will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of [¹⁴C]Erythromycin binding (IC₅₀) is determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

dot

Caption: Workflow for ribosome binding assay.

In Vitro Transcription-Translation (IVTT) Assay

This cell-free assay measures the direct inhibitory effect of this compound on protein synthesis.

Materials:

-

This compound

-

Bacterial cell-free extract (e.g., E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]methionine)

-

Energy source (ATP, GTP) and buffer system

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter or appropriate reporter protein detection system

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the cell-free extract, DNA template, amino acid mixture, and energy source/buffer system.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for transcription and translation.

-

Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins by adding cold TCA.

-

Filtration and Washing: Collect the precipitated protein on glass fiber filters and wash with TCA and ethanol to remove unincorporated radiolabeled amino acids.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter. If a non-radioactive reporter is used, measure the fluorescence or luminescence according to the reporter's properties.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of protein synthesis (IC₅₀).

dot

Caption: Workflow for IVTT assay.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis, acting on the 50S ribosomal subunit. Its mechanism of action, characterized by its binding within the nascent peptide exit tunnel, is well-established for macrolide antibiotics. The quantitative data on its ribosome binding affinity, in conjunction with the detailed experimental protocols provided, offer a solid foundation for further research and development of this and related compounds. Understanding these fundamental aspects is crucial for optimizing its therapeutic potential and overcoming mechanisms of bacterial resistance.

Leucomycin A8: A Technical Guide for Researchers and Drug Development Professionals

Molecular Formula: C39H63NO15

This technical guide provides an in-depth overview of Leucomycin A8, a macrolide antibiotic. The content is tailored for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, biological activity, biosynthesis, and analytical methodologies.

Core Molecular and Physical Properties

This compound is a member of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C39H63NO15 | [1] |

| Molecular Weight | 785.9 g/mol | [1] |

| CAS Number | 18361-50-7 | [1] |

| Appearance | White solid (Predicted) | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [2][3] |

Biological Activity and Mechanism of Action

Table 2.1: Minimum Inhibitory Concentration (MIC) of Josamycin against various bacteria.

| Bacterial Strain | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | ≤0.39 - >100 | [4] |

| Staphylococcus epidermidis | ≤0.39 - 6.25 | [4] |

| Streptococcus pneumoniae | ≤0.05 - 0.2 | [5] |

| Streptococcus pyogenes | ≤0.39 - 1.56 | [4] |

| Bacteroides fragilis | ≤0.39 - 3.12 | [4] |

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting the elongation of the polypeptide chain.

Pharmacokinetic Properties

Specific pharmacokinetic data for this compound is not available. However, studies on josamycin in humans and rabbits provide valuable insights into the likely pharmacokinetic profile of leucomycin components.

Table 3.1: Pharmacokinetic Parameters of Josamycin.

| Parameter | Species | Value | Reference |

| Time to Peak Concentration (Tmax) | Human | 1-2 hours | [6] |

| Serum Half-life (t1/2) | Human | ~1.5 hours | [7] |

| Protein Binding | Human | ~15% | [6] |

| Tissue Distribution | Human | Concentrates in lung tissue (2-3 times higher than blood) | [6] |

| Excretion | Rabbit | Primarily fecal |

Biosynthesis of Leucomycin

This compound is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthesis of the 16-membered macrolactone ring involves the sequential condensation of acetate, propionate, and butyrate units.[8][9] The biosynthetic gene cluster for leucomycin in Streptomyces kitasatoensis has been identified and contains the necessary PKS modules and tailoring enzymes for the complete synthesis of the various leucomycin components.

References

- 1. Azithromycin - Wikipedia [en.wikipedia.org]

- 2. jiuwumembrane.com [jiuwumembrane.com]

- 3. Pharmacokinetics of Josamycin – A New Macrolide Antibiotic | Semantic Scholar [semanticscholar.org]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The pharmacokinetics of josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Studies on the biosynthesis of 16-membered macrolide antibiotics using carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the biosynthesis of leucomycin, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Leucomycin Complex Components

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The leucomycin complex, a family of macrolide antibiotics produced by Streptomyces kitasatoensis, represents a significant area of interest in both veterinary and human medicine. This technical guide provides a comprehensive overview of the individual components of the leucomycin complex, their chemical structures, relative abundance, and biological activities. Detailed experimental protocols for the separation and analysis of these components are provided, alongside visualizations of their chemical relationships and known biological mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of macrolide antibiotics.

Core Components of the Leucomycin Complex

The leucomycin complex is a mixture of at least eight distinct, biologically active macrolide compounds.[1] These components share a common 16-membered lactone ring structure, to which two deoxy sugars, L-mycaminose and L-mycarose, are attached. The variation among the components primarily arises from differences in the acyl group at the C-4" position of the mycarose sugar and modifications at the C-3 position of the lactone ring.[2]

The major components of the leucomycin complex include Leucomycin A1, A3 (also known as Josamycin), A4, A5, and A13.[3] Other identified components include A6, A7, A8, and A9.[1]

Chemical Structures and Relationships

The structural diversity of the leucomycin components is a key determinant of their biological activity. The following diagram illustrates the core structure and the points of variation among the major components.

Caption: Structural relationship of major leucomycin components to the core structure.

Quantitative Composition

The relative abundance of the individual components in the leucomycin complex can vary depending on the fermentation conditions and the specific strain of S. kitasatoensis. However, Leucomycins A1, A4, A5, and A13 are generally considered the most abundant.[3] A typical composition of Kitasamycin Tartrate, a salt of the leucomycin complex, is detailed in the table below.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Typical Percentage Composition (%) |

| Leucomycin A1 | C40H67NO14 | 786.0 | 3 - 12 |

| Leucomycin A3 (Josamycin) | C42H69NO15 | 828.0 | - |

| Leucomycin A4 | C41H67NO15 | 814.0 | 5 - 25 |

| Leucomycin A5 | C39H65NO14 | 771.9 | 40 - 70 |

| Leucomycin A13 | C41H69NO14 | 800.0 | - |

| Leucomycin V | C35H59NO13 | 701.8 | - |

Note: Percentage composition is based on Kitasamycin Tartrate. The composition of the broader leucomycin complex can vary. Data for Leucomycin A3 and A13 percentages in this specific mixture were not available.

Biological Activity and Mechanism of Action

The primary mechanism of action for the leucomycin complex components is the inhibition of bacterial protein synthesis.[4] Like other macrolide antibiotics, they bind to the 50S subunit of the bacterial ribosome, obstructing the peptide exit tunnel and leading to premature dissociation of peptidyl-tRNA.[4][5] This action is primarily bacteriostatic but can be bactericidal at higher concentrations.[4]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the general mechanism of action of leucomycin components on the bacterial ribosome.

Caption: General mechanism of bacterial protein synthesis inhibition by leucomycin components.

Immunomodulatory Effects

Beyond their direct antibacterial properties, several macrolides, including the 16-membered ring structures like leucomycins, have demonstrated significant immunomodulatory effects.[1][6] These effects are independent of their antimicrobial activity and are thought to contribute to their clinical efficacy in chronic inflammatory diseases.[6] The primary mechanisms involve the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK (mitogen-activated protein kinase), leading to a reduction in the production of inflammatory cytokines.[6]

A study on josamycin (Leucomycin A3) identified that knockdown of genes involved in the MAPK signaling cascade, specifically MAP3K4, sensitized human cells to the drug, suggesting an interaction between josamycin and this pathway.[7]

Caption: Immunomodulatory effects of macrolides on key inflammatory signaling pathways.

Experimental Protocols

The separation and quantification of the individual components of the leucomycin complex are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.

HPLC Method for Quantitative Analysis

This protocol provides a general framework for the quantitative analysis of leucomycin components. Optimization may be required based on the specific instrument and sample matrix.

4.1.1 Instrumentation and Columns

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[8]

4.1.2 Mobile Phase and Gradient

-

Mobile Phase A: 0.1 M Ammonium acetate solution.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a lower concentration of acetonitrile and gradually increase to elute the more hydrophobic components. For example, a linear gradient from 35% to 65% acetonitrile over 30 minutes.

4.1.3 Detection

-

Wavelength: UV detection at 232 nm is suitable for most leucomycin components.[8]

4.1.4 Sample Preparation

-

Dissolve the leucomycin complex sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a known concentration.

-

Filter the sample through a 0.45 µm filter before injection.

4.1.5 Workflow

Caption: General workflow for the quantitative analysis of leucomycin components by HPLC.

LC-MS Method for Component Identification

LC-MS provides a powerful tool for the definitive identification of leucomycin components based on their mass-to-charge ratio.

4.2.1 Instrumentation

-

LC-MS System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

4.2.2 Chromatographic Conditions

-

The HPLC conditions can be similar to those described for the quantitative analysis. A Diamonsil C18 column has been reported for the separation of acetylleucomycin components.[8]

-

The mobile phase should be compatible with MS detection (e.g., using volatile buffers like ammonium acetate). A mobile phase of 0.1 M ammonium acetate and acetonitrile (35:65) has been used.[8]

4.2.3 Mass Spectrometry Conditions

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used.

-

Mass Analyzer: A time-of-flight (TOF) or ion trap analyzer can provide accurate mass measurements for component identification.

4.2.4 Data Analysis

-

Components are identified by comparing their measured mass-to-charge ratios with the theoretical masses of known leucomycin components.

Conclusion

The leucomycin complex is a multifaceted antibiotic with a rich chemical diversity. Understanding the individual components, their relative abundance, and their specific biological activities is crucial for optimizing their therapeutic use and for the development of novel macrolide-based drugs. The analytical methods outlined in this guide provide a robust framework for the characterization of this important class of natural products. Further research into the specific immunomodulatory effects of individual leucomycin components may unveil new therapeutic applications beyond their traditional antibacterial roles.

References

- 1. The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]

- 5. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Identification of the components and products of hydrolysis in acetylleucomycin by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Leucomycin A8 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A8 is a macrolide antibiotic belonging to the leucomycin complex, a group of structurally related compounds produced by the bacterium Streptomyces kitasatoensis. Macrolide antibiotics are known for their broad-spectrum antibacterial activity and have also been investigated for other potential therapeutic properties, including anti-inflammatory and anticancer effects. This technical guide provides an in-depth overview of the initial screening of this compound's bioactivity, focusing on its antibacterial, anti-inflammatory, and anticancer potential. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from the closely related and structurally similar macrolide, josamycin, as a representative analogue. This approach provides valuable insights into the expected bioactivity profile of this compound.

Antibacterial Activity

The primary and most well-established bioactivity of the leucomycin complex is its antibacterial action. Macrolides, including this compound, exert their effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides, thereby halting bacterial growth.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

| Bacterium | Type | Josamycin MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 0.25 - 1 | [1] |

| Streptococcus pyogenes | Gram-positive | 0.03 - 0.12 | [1] |

| Streptococcus pneumoniae | Gram-positive | 0.016 - 0.12 | [1] |

| Enterococcus faecalis | Gram-positive | 0.5 - 2 | [1] |

| Haemophilus influenzae | Gram-negative | 2 - 16 | [1] |

| Bacteroides fragilis | Anaerobe | Comparable to clindamycin | [2] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

This compound stock solution of known concentration

-

Positive control (bacterial suspension without antibiotic)

-

Negative control (broth only)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB across the wells of the microtiter plate.

-

Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Several macrolide antibiotics have demonstrated immunomodulatory and anti-inflammatory properties, independent of their antibacterial effects. This activity is often attributed to the inhibition of pro-inflammatory cytokine production.

Potential Mechanism of Action: Inhibition of NF-κB Signaling

A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Macrolides are thought to exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activation or IκBα degradation.

Quantitative Data: IC50 for Inhibition of Pro-inflammatory Mediators

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of anti-inflammatory activity, it represents the concentration of this compound required to inhibit the production of a pro-inflammatory mediator by 50%. While specific IC50 values for this compound are not available, the following table provides a template for how such data would be presented.

| Pro-inflammatory Mediator | Cell Line | IC50 (µM) | Reference |

| Nitric Oxide (NO) | RAW 264.7 | Data not available | |

| TNF-α | THP-1 | Data not available | |

| IL-6 | PBMC | Data not available | |

| IL-1β | J774A.1 | Data not available |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with the Griess Reagent.

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.

Anticancer Activity

Emerging evidence suggests that some macrolide antibiotics may possess anticancer properties. The proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of autophagy, a cellular process that can promote cancer cell survival.

Quantitative Data: IC50 for Cytotoxicity in Cancer Cell Lines

The cytotoxic effect of a compound on cancer cells is typically quantified by its IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells. Specific IC50 values for this compound are not currently published. The table below is a template for presenting such data.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |

| MCF-7 | Breast | Data not available | |

| A549 | Lung | Data not available | |

| HeLa | Cervical | Data not available | |

| HT-29 | Colon | Data not available |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculation: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion

This compound, as a member of the leucomycin complex of macrolide antibiotics, holds significant promise for a range of bioactivities beyond its primary antibacterial function. While specific quantitative data for this compound is currently limited, the information available for the closely related macrolide josamycin suggests potent antibacterial activity, particularly against Gram-positive bacteria. Furthermore, the known anti-inflammatory and emerging anticancer properties of macrolides indicate that this compound is a valuable candidate for further investigation in these therapeutic areas. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to conduct initial screenings and delve deeper into the mechanisms of action of this promising natural product. Further research is warranted to establish the specific MIC and IC50 values for this compound to fully characterize its therapeutic potential.

References

Leucomycin A8: A Comprehensive Technical Review for Drug Development Professionals

Introduction

Leucomycin A8 is a member of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. Macrolide antibiotics are a clinically significant class of drugs known for their efficacy against a broad spectrum of bacterial pathogens, particularly Gram-positive organisms. They exert their bacteriostatic effect by inhibiting bacterial protein synthesis. This technical guide provides a detailed overview of the current research on this compound, focusing on its biosynthesis, mechanism of action, antibacterial activity, and the broader context of the leucomycin complex. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Biosynthesis of this compound

The biosynthesis of the leucomycin complex, including this compound, follows the polyketide synthesis pathway. The aglycone core of leucomycin is assembled by a Type I polyketide synthase (PKS) through the condensation of malonyl-CoA subunits. The biosynthesis of the aglycone is initiated with a starter unit, typically derived from a short-chain carboxylic acid. The subsequent elongation steps involve the sequential addition of extender units, followed by reduction and dehydration reactions catalyzed by the various domains of the PKS megaenzyme.

The final structure of the individual leucomycin components is determined by the specific starter and extender units incorporated, as well as by post-PKS modifications, such as glycosylation and acylation. For instance, the availability of precursors like L-valine and L-leucine can direct the biosynthesis towards different leucomycin congeners. While the general biosynthetic pathway for leucomycins is established, the specific enzymatic steps and regulatory mechanisms governing the production of this compound are not yet fully elucidated in the available literature.

The biosynthetic gene cluster for the leucomycin complex in Streptomyces kitasatoensis has been identified and is designated as BGC0002452 in the MIBiG database. This cluster contains the genes encoding the PKS enzymes, glycosyltransferases, and other tailoring enzymes necessary for the synthesis of the various leucomycin components.

Caption: Generalized biosynthetic pathway of this compound.

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding occurs at or near the peptidyl transferase center, sterically hindering the progression of the nascent polypeptide chain and leading to premature dissociation of the peptidyl-tRNA from the ribosome. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria. The binding of leucomycins to the ribosome has been shown to correlate with their antimicrobial activity.[1]

Caption: Mechanism of action of this compound.

Antibacterial Activity

The leucomycin complex exhibits a broad spectrum of activity, primarily against Gram-positive bacteria. While specific quantitative data for this compound is limited in the readily available scientific literature, the activity of the complex and its individual components has been documented. The various leucomycin analogs, including A1, A3, A4, A5, A6, A7, A8, and A9, possess similar antibacterial spectra but may differ in their potency.

Table 1: Antibacterial Spectrum of the Leucomycin Complex

| Bacterial Group | Activity |

| Gram-positive cocci | Generally active |

| Gram-positive bacilli | Generally active |

| Gram-negative cocci | Some activity |

| Gram-negative bacilli | Generally resistant |

| Mycoplasma | Active |

| Chlamydia | Active |

| Rickettsia | Active |

Note: This table represents the general activity of the leucomycin complex. Specific MIC values for this compound against a comprehensive panel of organisms are not available in the cited literature.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

While a specific, detailed protocol for this compound is not provided in the searched literature, a general methodology for determining the MIC of macrolides using the broth microdilution method can be described.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a specified incubation period.

General Protocol:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) at a known concentration.

-

Preparation of Microdilution Plates: Serial twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing medium only) are also included.

-

Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Caption: Workflow for MIC determination.

Resistance Mechanisms

Bacteria can develop resistance to macrolide antibiotics through several mechanisms:

-

Target Site Modification: This is the most common mechanism of macrolide resistance. It involves the methylation of an adenine residue in the 23S rRNA of the 50S ribosomal subunit by an Erm (erythromycin ribosome methylation) methyltransferase. This modification reduces the binding affinity of the macrolide to the ribosome.

-

Drug Efflux: Active efflux pumps can recognize and export macrolides from the bacterial cell, thereby reducing the intracellular concentration of the antibiotic below its effective level.

-

Drug Inactivation: Enzymatic inactivation of macrolides can occur through hydrolysis of the macrolactone ring by esterases or phosphorylation by phosphotransferases.

-

Mutations in Ribosomal Proteins: Mutations in the genes encoding ribosomal proteins L4 and L22 can also confer resistance to macrolides by altering the antibiotic binding site.

Caption: Mechanisms of bacterial resistance to macrolides.

Pharmacokinetics and Toxicity

Toxicity data for individual leucomycin components is sparse. Acute toxicity studies (LD50) have been reported for Leucomycin A3 and Leucomycin V in rodents, indicating a relatively low order of acute toxicity. However, a comprehensive toxicity profile for this compound is not available.

Conclusion

This compound is a component of the leucomycin complex of macrolide antibiotics with activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis. While the general characteristics of the leucomycin complex are known, there is a notable lack of specific quantitative data for this compound in the scientific literature regarding its antibacterial potency (MIC values), detailed biosynthetic pathway, pharmacokinetics, and toxicity profile. Further research is required to fully characterize this compound and to evaluate its potential as a therapeutic agent. This technical guide provides a summary of the current state of knowledge and highlights the areas where further investigation is needed to support any future drug development efforts.

References

Methodological & Application

Application Notes and Protocols for Leucomycin A8 in Bacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Leucomycin A8, a macrolide antibiotic, in bacterial cell culture. This document includes its mechanism of action, key applications, and detailed protocols for its use in research and drug development settings.

Introduction

This compound is a member of the leucomycin complex, a group of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] Macrolide antibiotics are a class of protein synthesis inhibitors that are primarily effective against Gram-positive bacteria and some Gram-negative cocci.[2] this compound, like other macrolides, exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation step of protein synthesis. This targeted action makes it a valuable tool for various research applications, including the study of antibiotic resistance, bacterial physiology, and as a selection agent in genetic engineering.

Mechanism of Action

This compound belongs to the macrolide class of antibiotics, which are known to inhibit bacterial protein synthesis.[3] The primary target of macrolides is the 23S rRNA component of the 50S ribosomal subunit. By binding to the nascent peptide exit tunnel on the ribosome, this compound physically obstructs the passage of newly synthesized polypeptide chains, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This action effectively halts protein elongation and, consequently, bacterial growth.

Applications in Bacterial Cell Culture

-

Antimicrobial Susceptibility Testing: this compound can be used as a reference compound in antimicrobial susceptibility testing (AST) to determine the sensitivity of clinical isolates or to screen for novel resistance mechanisms.

-

Selective Agent: In molecular biology, this compound can be employed as a selective agent to cultivate bacteria that have been genetically modified to carry a resistance gene to this antibiotic.

-

Study of Bacterial Physiology: As a specific inhibitor of protein synthesis, this compound is a valuable tool for investigating various aspects of bacterial physiology, including stress responses and metabolic pathway regulation.

-

Drug Discovery and Development: this compound can be used as a lead compound for the development of new macrolide antibiotics with improved efficacy or a broader spectrum of activity.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for the closely related macrolide, Josamycin, against a range of bacterial species. While specific data for this compound is limited, the activity of Josamycin provides a strong indication of the expected efficacy of this compound.

| Bacterial Species | Type | Josamycin MIC (mg/L) |

| Staphylococcus aureus | Gram-positive | > 2 |

| Coagulase-negative staphylococci | Gram-positive | > 2 |

Note: Data is for Josamycin and serves as a reference for the expected activity of this compound. The MIC values for erythromycin-resistant strains are presented.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain using the broth microdilution method.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or ethanol)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in the logarithmic growth phase

-

Sterile pipette tips and multichannel pipette

-

Incubator (37°C)

-

Plate reader (optional, for OD600 measurement)

Procedure:

-

Prepare Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

-

Include a positive control well (no antibiotic) and a negative control well (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.

-

Protocol 2: Investigating the Effect of this compound on Bacterial Gene Expression

This protocol provides a general framework for studying how sub-inhibitory concentrations of this compound can modulate gene expression in bacteria using quantitative real-time PCR (qRT-PCR).

Materials:

-

This compound

-

Bacterial culture

-

Appropriate growth medium (e.g., Luria-Bertani broth)

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix and primers for target and reference genes

-

qRT-PCR instrument

Procedure:

-

Culture Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

-

Exposure to this compound:

-

Divide the culture into two flasks. To one, add this compound at a sub-inhibitory concentration (e.g., 1/4 or 1/8 of the predetermined MIC). The other flask will serve as the untreated control.

-

Incubate both cultures for a defined period (e.g., 1-4 hours).

-

-

RNA Extraction:

-

Harvest the bacterial cells from both treated and untreated cultures.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using primers specific for the gene(s) of interest and a suitable housekeeping gene for normalization (e.g., 16S rRNA).

-

-

Data Analysis:

-

Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated sample compared to the untreated control.

-

Concluding Remarks

This compound is a valuable tool for a wide range of applications in bacterial cell culture. Its specific mechanism of action as a protein synthesis inhibitor makes it particularly useful for fundamental research into bacterial physiology and the mechanisms of antibiotic action and resistance. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental workflows. It is recommended that researchers optimize these protocols for their specific bacterial strains and experimental conditions.

References

- 1. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 3. [Josamycin in bronchopulmonary and otorhinological diseases in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol for Leucomycin A8 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A8 is a macrolide antibiotic belonging to the leucomycin complex, produced by Streptomyces kitasatoensis. Macrolide antibiotics are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. They are known for their bacteriostatic activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis. Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results.

This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for research purposes.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₃NO₁₅ | PubChem |

| Molecular Weight | 785.9 g/mol | PubChem |

| Appearance | White to off-white solid | |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | GlpBio |

| Solubility in DMSO | ≥ 60 mg/mL | GlpBio |

| Recommended Stock Concentration | 10 mM (approximately 7.86 mg/mL) or 10 mg/mL | Inferred from common lab practices and solubility data |

| Storage Temperature | -20°C | Multiple Sources |

Experimental Protocol: this compound Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Spatula

-

Vortex mixer

-

Pipettors and sterile filter pipette tips

-

Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves

Procedure

-

Pre-weighing Preparations:

-

Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Ensure the analytical balance is calibrated and level.

-

Label sterile microcentrifuge tubes with the compound name, concentration, solvent, and date of preparation.

-

-

Weighing this compound:

-

Tare the analytical balance with a clean weigh boat.

-

Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 785.9 g/mol = 7.859 mg

-

-

Record the exact weight of the this compound.

-

-

Dissolving this compound:

-

Transfer the weighed this compound powder to the pre-labeled sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration. For the 7.859 mg of this compound, add 1 mL of DMSO to yield a 10 mM stock solution.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.

-

Safety Precautions

-

This compound, as part of the leucomycin complex, is harmful if swallowed.

-

Always handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Wear appropriate PPE, including a lab coat, gloves, and safety glasses, during handling and preparation.

-

Wash hands thoroughly after handling the compound.

-

Consult the Safety Data Sheet (SDS) for the specific product for comprehensive safety information.

Mandatory Visualization

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

Application Notes and Protocols for the Quantification of Leucomycin A8

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of Leucomycin A8, a key component of the leucomycin complex. The protocols herein describe both chromatographic and microbiological approaches, offering options for purity testing, potency determination, and quality control of pharmaceutical formulations.

Introduction

This compound is a macrolide antibiotic with significant antibacterial activity. Accurate and precise quantification of this specific component is crucial for ensuring the efficacy and safety of leucomycin-containing drug products. This application note details two distinct and robust methods for the quantification of this compound: a high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method for specific quantification and a microbiological agar diffusion assay for determining biological potency.

Chromatographic Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This method provides a highly selective and sensitive approach for the separation and quantification of this compound from other related components in the leucomycin complex.

Experimental Protocol

1. Sample Preparation (from Tablets)

-

Weigh and finely powder no fewer than 20 leucomycin tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of leucomycin and transfer it to a 100 mL volumetric flask.[1][2]

-

Add approximately 70 mL of a mixture of methanol and water (50:50, v/v) and sonicate for 30 minutes to dissolve the active pharmaceutical ingredient.[1][3]

-

Allow the solution to cool to room temperature and dilute to volume with the methanol/water mixture.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[4]

2. HPLC-MS/MS System and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Diamonsil C18 (5 µm, 4.6 x 250 mm) or equivalent[5] |

| Mobile Phase | A: 0.1 mol/L Ammonium Acetate in WaterB: Acetonitrile[5] |

| Gradient | 65% B (Isocratic)[5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |

| Ionization Mode | Positive[5] |

| MRM Transitions | To be determined by direct infusion of a this compound standard. Precursor ion will be [M+H]⁺. |

| Cone Voltage | To be optimized for this compound |

3. Standard Preparation

-

Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Quantification

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Determine the concentration of this compound in the sample preparation by interpolating its peak area from the calibration curve.

Method Validation Summary

The following table summarizes typical validation parameters for similar leucomycin analyses, which should be established for this compound specifically during method validation.[6][7]

| Parameter | Typical Specification |

| Linearity (R²) | > 0.999[7] |

| Limit of Detection (LOD) | 0.3 µg/mL[6] |

| Limit of Quantification (LOQ) | 0.5 µg/mL[6] |

| Accuracy (Recovery) | 92.9% – 101.5%[6] |

| Precision (RSD%) | < 2.0%[6] |

Experimental Workflow: HPLC-MS/MS Analysis

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijbio.com [ijbio.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. [Identification of the components and products of hydrolysis in acetylleucomycin by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Leucomycin A8 as a Tool for Studying Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A8, a member of the 16-membered ring macrolide antibiotic family, serves as a potent and specific inhibitor of bacterial protein synthesis. Its mechanism of action, targeting the bacterial ribosome, makes it an invaluable tool for researchers studying the intricacies of translation, ribosome function, and for the development of novel antimicrobial agents. These application notes provide a comprehensive overview of this compound's mechanism, its use in key experimental protocols, and its effects on cellular signaling pathways.

Mechanism of Action

This compound inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which the newly synthesized polypeptide chain emerges from the ribosome. By physically obstructing the NPET, this compound prevents the elongation of the polypeptide chain, leading to a premature termination of translation.

Some studies on related macrolides suggest a more nuanced mechanism than simple steric hindrance. It is proposed that these antibiotics can also stimulate the dissociation of peptidyl-tRNA from the ribosome, particularly for short, nascent peptides. This leads to the accumulation of incomplete protein fragments and a depletion of functional tRNA molecules within the cell, further contributing to the cessation of protein synthesis.

Data Presentation: Quantitative Analysis of Protein Synthesis Inhibition

While specific IC50 and Kd values for this compound are not extensively reported in publicly available literature, data from closely related 16-membered macrolides, such as Josamycin, provide a strong indication of its potency.

| Parameter | Value | Compound | System | Reference |

| Dissociation Constant (Kd) | 5.5 nM | Josamycin | E. coli ribosomes | [1] |

| IC50 (Protein Synthesis) | 12.3 µM | Josamycin | Bovine mitochondrial translation system | [2] |

| Minimum Inhibitory Concentration (MIC) | Varies by bacterial strain | Leucomycins | Various bacteria | General literature |

Note: The provided data for Josamycin should be considered as an estimate for this compound's activity due to their structural similarity. Researchers are encouraged to determine the specific IC50 and MIC values for this compound in their experimental systems.